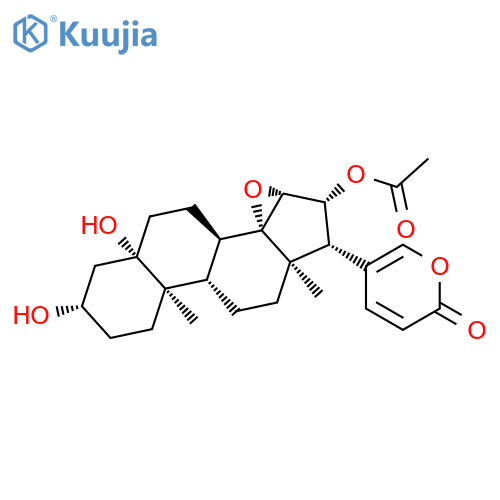Cas no 1108-68-5 (Cinobufotalin)

Cinobufotalin structure
商品名:Cinobufotalin
Cinobufotalin 化学的及び物理的性質
名前と識別子
-
- Cinobufotalin
- 14,15b-Epoxy-3b,5a,16b-trihydroxy-5b,20(22)-bufadienolide 16-acetate
- CINOBUFOTALIN(RG)
- 14,15-Epoxy-14H-cyclopenta[a]phenanthrene,bufa-20,22-dienolide deriv.
- 5beta-Hydroxycinobufagin
- cinobufatolin
- cinobufotalin venom toad
- Cinobufotlin
- Nsc90326
- Cinobufotalin std.
- 16β-Acetoxy-14,15β-epoxy-3β,5-dihydroxy-5β-bufa-20,22-dienolide
- 5β,20(22)-Bufadienolide-14,15β-epoxy-3β,5α,16β-triol 16-acetate
- 3β,5β-Dihydroxy-16β-acetoxy-14,15β-epoxy-5β-bufa-20,22-dienolide
- CS-3698
- 5-beta-Bufa-20,22-dienolide, 14,15-beta-epoxy-3-beta,5,16-beta-trihydroxy-, 16-acetate
- AMY40640
- (1R,2R,2aR,3aS,3bR,5aS,7S,9aR,9bS,11aR)-5a,7-dihydroxy-9a,11a-dimethyl-1-(2-oxo-2H-pyran-5-yl)hexadecahydronaphtho[1',2':6,7]indeno[1,7a-b]oxiren-2-yl acetate
- [(1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate
- Bufa-20,22-dienolide, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3.beta.,5.beta.,15.beta.,16.beta.)-
- (3.BETA.,5.BETA.,15.BETA.,16.BETA.)-16-(ACETYLOXY)-14,15-EPOXY-3,5-DIHYDROXYBUFA-20,22-DIENOLIDE
- 14,15.BETA.-EPOXY-3.BETA.,5,16.BETA.-TRIHYDROXY-5.BETA.-BUFA-20,22-DIENOLIDE 16-ACETATE
- Q63409230
- L0QBZ37386
- SCHEMBL643121
- MFCD28396383
- DTXSID101026581
- UNII-L0QBZ37386
- CINOBUFOTALIN [MI]
- 1108-68-5
- AKOS030526073
- Cinobufagin metabolite m-2
- CHEMBL517341
- NSC-90326
- AS-77576
- CINOBUFOTALIN [WHO-DD]
- HY-N0880
- 5.beta.-Bufa-20, 14,15.beta.-epoxy-3.beta.,5,16.beta.-trihydroxy-, 16-acetate
- NSC 90326
- Bufa-20, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3.beta.,5.beta.,15.beta.,16.beta.)-
- Bufa-20,22-dienolide, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3beta,5beta,15beta,16beta)-
- Cinobufotalin, 98%, from animal extracts
- Bufa-20,22-dienolide, 16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-, (3beta,5beta,15beta,16beta)-(9CI)
- (1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-DIHYDROXY-7,11-DIMETHYL-6-(6-OXOPYRAN-3-YL)-3-OXAPENTACYCLO[8.8.0.0(2),?.0(2),?.0(1)(1),(1)?]OCTADECAN-5-YL ACETATE
- 14,16-Dihydroxy-7,11-dimethyl-6-(2-oxo-2H-pyran-5-yl)-3-oxapentacyclo[8.8.0.0,.0,.0,]octadecan-5-yl acetic acid
- Cinobufotalin?
- 14,16-Dihydroxy-7,11-dimethyl-6-(2-oxo-2H-pyran-5-yl)-3-oxapentacyclo(8.8.0.0,.0,.0,)octadecan-5-yl acetic acid
- 5b,20(22)-Bufadienolide-14,15b-epoxy-3b,5a,16b-triol 16-Acetate
- 3beta,5beta-dihydroxy-16beta-acetoxy-14beta,15beta-epoxy-bufa-20,22-dienolide
- ((1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo(8.8.0.02,4.02,7.011,16)octadecan-5-yl) acetate
- 14,15BETA-EPOXY-3BETA,5,16BETA-TRIHYDROXY-5BETA-BUFA-20,22-DIENOLIDE 16-ACETATE
- (3BETA,5BETA,15BETA,16BETA)-16-(ACETYLOXY)-14,15-EPOXY-3,5-DIHYDROXYBUFA-20,22-DIENOLIDE
- (3ss,5ss,15ss,16ss)-16-(acetyloxy)-14,15-epoxy-3,5-dihydroxy-bufa-20,22-dienolide
-
- MDL: MFCD28396383
- インチ: 1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3/t16?,17-,18+,20?,21?,22?,23+,24+,25-,26+/m0/s1
- InChIKey: KBKUJJFDSHBPPA-PMULFBEUSA-N
- ほほえんだ: O1C2([H])C([H])(C([H])(C3=C([H])OC(C([H])=C3[H])=O)[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@]4([H])[C@@]5(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C([H])([H])[C@]5(C([H])([H])C([H])([H])[C@@]4([H])[C@]132)O[H])O[H])OC(C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 458.230453g/mol
- ひょうめんでんか: 0
- XLogP3: 2.1
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 回転可能化学結合数: 3
- どういたいしつりょう: 458.230453g/mol
- 単一同位体質量: 458.230453g/mol
- 水素結合トポロジー分子極性表面積: 106Ų
- 重原子数: 33
- 複雑さ: 972
- 同位体原子数: 0
- 原子立体中心数の決定: 10
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 458.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 259-262°
- ふってん: 627.3±55.0 °C at 760 mmHg
- フラッシュポイント: 210.7±25.0 °C
- 屈折率: 1.611
- PSA: 109.50000
- LogP: 2.91480
- ようかいせい: 未確定
- ひせんこうど: D20 +11°
Cinobufotalin セキュリティ情報
- シグナルワード:Danger
- 危害声明: H300-H310-H330
- 警告文: P260-P264-P280-P284-P302+P350-P310
- 危険物輸送番号:UN 2811
- WGKドイツ:3
- 危険カテゴリコード: R26/27/28
- セキュリティの説明: S22; S36/37/39; S45
- RTECS番号:EI2991000
-
危険物標識:

- 危険レベル:6.1(a)
- リスク用語:R26/27/28
- 危険レベル:6.1
- 包装等級:II
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 包装グループ:Ⅰ
Cinobufotalin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4A2399-2 mg |
Cinobufotalin |
1108-68-5 | 99.94% | 2mg |
¥543.00 | 2022-04-26 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2853-20mg |
Cinobufotalin |
1108-68-5 | ≥98% | 20mg |
¥2800元 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4A2399-25 mg |
Cinobufotalin |
1108-68-5 | 99.94% | 25mg |
¥2370.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4A2399-50 mg |
Cinobufotalin |
1108-68-5 | 99.94% | 50mg |
¥3555.00 | 2022-04-26 | |
| abcr | AB493814-100 mg |
Cinobufotalin; . |
1108-68-5 | 100MG |
€984.50 | 2023-07-10 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4A2399-100 mg |
Cinobufotalin |
1108-68-5 | 99.94% | 100MG |
¥5332.00 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032630-5mg |
Cinobufotalin |
1108-68-5 | 98% | 5mg |
¥1037 | 2024-05-26 | |
| TRC | C475503-10mg |
Cinobufotalin |
1108-68-5 | 10mg |
$ 178.00 | 2023-09-08 | ||
| TRC | C475503-25mg |
Cinobufotalin |
1108-68-5 | 25mg |
$356.00 | 2023-05-18 | ||
| ChemFaces | CFN90137-20mg |
Cinobufotalin |
1108-68-5 | >=98% | 20mg |
$338 | 2023-09-19 |
Cinobufotalin サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1108-68-5)Cinobufotalin
注文番号:LE12343
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:07
価格 ($):discuss personally
Cinobufotalin 関連文献
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:1108-68-5)Cinobufotalin

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:1108-68-5)Cinobufotalin

清らかである:99%
はかる:10mg
価格 ($):188.0




